Methyl 4-(aminomethyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(aminomethyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an aminomethyl group at the 4-position and a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(aminomethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate aminomethylating agent reacts with a thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, dihydrothiophenes.
Substitution Products: Various substituted thiophenes.
Scientific Research Applications
Methyl 4-(aminomethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group at the 4-position instead of an aminomethyl group.
Methyl 2-aminothiophene-3-carboxylate: Similar structure but with the amino group at the 2-position and the carboxylate ester at the 3-position.
Uniqueness: Methyl 4-(aminomethyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and carboxylate ester groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
methyl 4-(aminomethyl)thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNRXJWIFJQYPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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